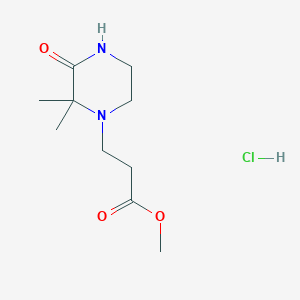
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride
Descripción general
Descripción
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride, also known as MDOPP, is a chemical compound that has been widely studied for its potential use in scientific research. MDOPP is a piperazine derivative that has been found to possess a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride involves its ability to bind to and inhibit specific enzymes. Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride has been found to be a potent inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride has the potential to increase the levels of acetylcholine in the brain, which could have therapeutic implications for the treatment of certain neurological disorders.
Biochemical and Physiological Effects:
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride has been found to have a range of biochemical and physiological effects, including its ability to inhibit specific enzymes and increase the levels of certain neurotransmitters in the brain. These effects have been studied in detail in animal models and have shown promising results for the potential use of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride for lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride. One area of interest is in the development of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride-based enzyme inhibitors for the treatment of various neurological disorders. Another area of research is in the study of the biochemical and physiological effects of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride in various animal models, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis method of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride and to improve its solubility in water, which could make it a more versatile tool for scientific research.
Aplicaciones Científicas De Investigación
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of drug discovery, where Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride has been investigated as a potential lead compound for the development of new drugs. Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride has been found to have potent inhibitory activity against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Propiedades
IUPAC Name |
methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-10(2)9(14)11-5-7-12(10)6-4-8(13)15-3;/h4-7H2,1-3H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEDJGDZGFIWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1CCC(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine](/img/structure/B1430105.png)
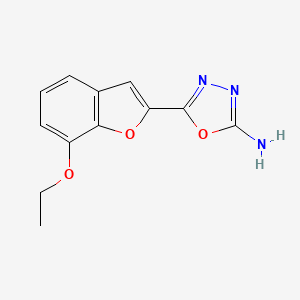
![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430107.png)
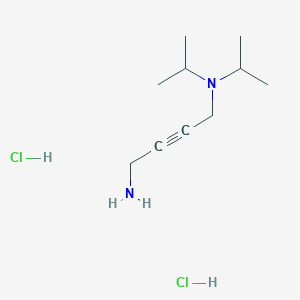

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1430111.png)
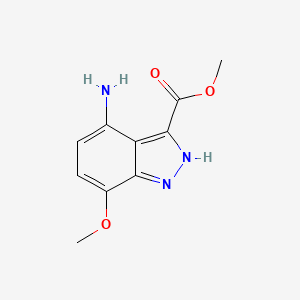
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)
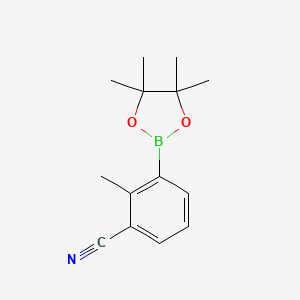
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1430118.png)
![N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430123.png)

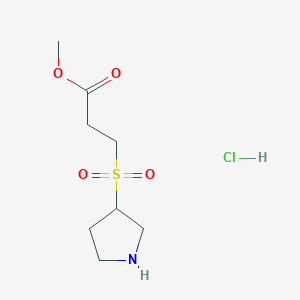
![1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1430127.png)